Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-, commonly referred to as N-Fmoc-glycine, is a derivative of glycine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol. It appears as a white to almost white solid and has a melting point ranging from 175°C to 178°C . The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
The chemical behavior of N-Fmoc-glycine is characterized by its ability to participate in various reactions typical of amino acids:
While specific biological activities for N-Fmoc-glycine are not extensively documented, glycine itself is known for several physiological roles:
The presence of the Fmoc group may enhance the compound's stability and solubility, making it suitable for biochemical applications.
The synthesis of N-Fmoc-glycine typically involves the following steps:
N-Fmoc-glycine has several applications in chemistry and biochemistry:
N-Fmoc-glycine shares structural similarities with several other compounds that also contain amino acid residues protected by different groups. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Boc-glycine | Contains a tert-butoxycarbonyl group | More stable under acidic conditions compared to Fmoc |
| N-Cbz-glycine | Contains a benzyloxycarbonyl group | Easier to remove than Fmoc but less stable |
| N-Ac-glycine | Contains an acetyl group | Simpler structure but less sterically hindered |
N-Fmoc-glycine is unique due to its combination of steric bulk from the fluorenyl group and its application in solid-phase peptide synthesis, making it particularly valuable for researchers focused on peptide chemistry.
Peptoids, or N-substituted glycine oligomers, originated in the early 1990s as synthetic mimics of peptides with enhanced proteolytic stability and modular side-chain diversity. While Emil Fischer’s pioneering work on peptide synthesis laid the groundwork for amino acid chemistry, Ronald Zuckermann’s introduction of the submonomer solid-phase synthesis method in 1992 marked the birth of peptoid science. This method enabled rapid, cost-effective assembly of peptoid libraries by alternating acylation and displacement steps, bypassing the need for pre-synthesized amino acids. Early applications focused on combinatorial libraries for drug discovery, but advances in backbone engineering soon revealed peptoids’ capacity for folding into stable secondary structures, such as helices and sheets.
Fmoc-protected peptoid monomers are classified by their side-chain substituents and backbone modifications. The Fmoc group, a staple in solid-phase peptide synthesis, serves dual roles:
Key structural categories include:
Fmoc-N-(3-methylbutyl)glycine falls into the aliphatic subclass, characterized by its branched isoamyl group (–CH2CH(CH2CH3)2). This moiety enhances solubility in organic solvents while moderating aggregation tendencies.
The 3-methylbutyl side chain confers unique physicochemical properties:
These traits make it indispensable for applications requiring balanced amphipathicity, such as antimicrobial peptoids (AMPetoids) and drug delivery vectors.
The synthesis of Fmoc-protected N-alkylglycine derivatives, including Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-, relies heavily on submonomer strategies adapted from peptoid chemistry. A robust protocol involves sequential acylation and displacement steps on solid-phase supports.
Key Steps:
Optimization Challenges:
Table 1: Comparative Analysis of Submonomer Approaches
| Parameter | Carpino Method [1] | Peptoid Hybrid Approach [2] |
|---|---|---|
| Alkylation Agent | 3-Methylbutylamine | tert-Butyl carbazate |
| Coupling Reagent | Fmoc-Cl/SOCl₂ | Fmoc-d-Asp(Me)-Cl |
| Reaction Time | 30 min per cycle | 1 h × 3 cycles |
| Final Yield (RP-HPLC) | 65–75% | 23% |
Efficient Fmoc removal is critical for iterative synthesis. Traditional 20% piperidine/DMF remains prevalent but faces sustainability challenges.
Emergent Alternatives:
Racemization Risks:
Table 2: Fmoc Deprotection Performance Metrics
| Reagent System | Deprotection Efficiency | Racemization Rate | Environmental Impact |
|---|---|---|---|
| 20% Piperidine/DMF | 99% | 2–5% | High |
| 5% Piperazine/DBU | 99% | <1% | Moderate |
| 0.5M NaOH/2-MeTHF/MeOH | 98% | <0.5% | Low |
The N-(3-methylbutyl) group exemplifies branched alkylation’s impact on synthesis and material properties.
Synthetic Considerations:
Structural Implications:
Table 3: Alkyl Substitution Effects on Peptoid Assembly
| Property | Linear (N-Decylglycine) | Branched (N-3-Methylbutyl) |
|---|---|---|
| Crystallite Size (XRD) | 12–14 chains | 8–10 chains |
| Solubility in H₂O | <0.1 mg/mL | 2.5 mg/mL |
| Nanostructure Morphology | Nanotubes | Amorphous Aggregates |
The structural characterization and conformational analysis of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- represents a critical area of research that bridges organic chemistry, peptide science, and structural biology. This compound, with the molecular formula C₂₂H₂₅NO₄ and molecular weight of 367.44 g/mol [1], exemplifies the complex behavior of fluorenylmethoxycarbonyl-protected amino acid derivatives in various analytical environments.
Nuclear magnetic resonance spectroscopy has emerged as the most powerful technique for elucidating the three-dimensional structure and dynamics of peptides and proteins in solution [2]. The NMR spectroscopic investigation of fluorenylmethoxycarbonyl-protected amino acids provides detailed information about conformational preferences, molecular dynamics, and structural transitions that are fundamental to understanding peptide folding mechanisms.
The principle of NMR involves three sequential steps: alignment of magnetic nuclear spins in an applied constant magnetic field, perturbation of this alignment by radio-frequency pulses, and detection of electromagnetic waves emitted by nuclei as they return to equilibrium [2]. For Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-, the most informative nuclei include protons associated with the fluorenyl aromatic system, the methylene bridge, and the methylbutyl side chain.
The chemical environment of each nucleus depends critically on its local molecular environment, making NMR spectra highly sensitive to conformational changes [2]. For fluorenylmethoxycarbonyl-protected amino acids, characteristic chemical shift patterns provide direct evidence for specific conformational states. The fluorenyl aromatic protons typically appear in the 7.2-7.8 ppm region, while the methoxycarbonyl methylene bridge protons resonate around 4.2-4.5 ppm [3].
Recent solid-state ¹⁷O NMR investigations of fluorenylmethoxycarbonyl-protected amino acids have revealed significant insights into conformational dynamics. Analysis of ¹⁷O magic-angle spinning spectra at multiple magnetic field strengths has yielded precise measurements of electric-field-gradient and chemical shielding tensors for both hydroxyl and carbonyl oxygen atoms [4]. The quadrupole coupling constants were determined to be 7.05-7.60 MHz for hydroxyl groups and 7.90-8.35 MHz for carbonyl groups, with chemical shift tensor spans of 218-236 ppm and 450-521 ppm, respectively [4].
Two-dimensional NMR spectroscopy provides crucial information about spatial relationships between nuclei, enabling detailed conformational analysis [5]. Total correlation spectroscopy (TOCSY) experiments reveal scalar coupling networks within individual amino acid residues, while nuclear Overhauser enhancement spectroscopy (NOESY) provides distance constraints between protons separated by less than 5 Å in space [6].
For helical peptide structures, characteristic NOE patterns include sequential HN-HN (i, i+1) contacts, medium-range Hα-HN (i, i+3) interactions, and Hα-Hα (i, i+3) correlations [7]. These cross-peak patterns serve as diagnostic indicators of α-helical secondary structure. The presence of such NOE contacts in fluorenylmethoxycarbonyl-containing peptides has been demonstrated to correlate strongly with circular dichroism evidence for helical content [7].
NMR spectroscopy uniquely provides information about molecular dynamics on multiple timescales [8]. For fluorenylmethoxycarbonyl-protected amino acids, conformational exchange between different rotameric states can be monitored through line shape analysis and relaxation measurements. Temperature-dependent chemical shift studies have revealed enthalpy-entropy compensation effects that modulate conformational distributions in alcohol-water mixtures [9].
The fluorenylmethoxycarbonyl group itself exhibits restricted rotation around the carbamate bond, leading to observable NMR consequences. The barrier to rotation has been estimated from variable-temperature NMR studies, providing insights into the conformational flexibility of this protecting group [10].
Circular dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules [11]. This technique has proven invaluable for monitoring the secondary structure of peptides and the conformational changes induced by environmental factors such as pH, temperature, and solvent composition.
The far-ultraviolet circular dichroism spectrum (180-250 nm) provides information about peptide backbone conformations through the n→π* transition at 220 nm and the π→π* transition at 190 nm [12]. Different secondary structures exhibit characteristic circular dichroism signatures: α-helices show negative bands at 208 nm and 222 nm with a positive band at 192 nm, β-sheets display negative bands at 216 nm and positive bands at 195 nm, while random coil conformations exhibit negative bands at 198 nm [13].
For fluorenylmethoxycarbonyl-protected amino acids, circular dichroism spectroscopy has revealed complex conformational behavior dependent on environmental conditions [14]. Studies of related fluorenylmethoxycarbonyl compounds have shown that β-sheet conformations are characterized by positive maxima near 200 nm and negative minima at 216 nm [14]. The presence of sharp peaks near 233 nm reflects contributions from aromatic chromophores within the fluorenyl system [14].
Modern circular dichroism analysis employs sophisticated algorithms to deconvolute spectra and estimate the percentage of different secondary structural elements [15]. These methods account for the morphological and spectral diversity of β-structures by considering parallel versus antiparallel orientation and the degree of twist in β-sheet assemblies [15]. For β-sheet-containing peptides, this approach has dramatically improved the accuracy of secondary structure estimation [15].
The circular dichroism spectra of fluorenylmethoxycarbonyl amino acid derivatives demonstrate solvent-dependent conformational preferences [14]. In low-polarity solvents, intermolecular hydrogen bonding networks stabilize β-sheet conformations, while higher polarity environments favor more extended or random coil configurations [14].
Circular dichroism spectroscopy enables detailed thermodynamic analysis of peptide folding transitions [16]. Temperature-dependent measurements provide melting temperatures, folding enthalpies, and entropies that quantify the stability of different conformational states [16]. For α-helical peptides, typical melting temperatures range from 290-350 K, with folding enthalpies of -10 to -12 kcal/mol and entropies of -30 to -40 cal/(mol·K) [16].
Fluorenylmethoxycarbonyl-protected peptides exhibit complex temperature-dependent behavior due to competing intramolecular and intermolecular interactions [14]. The large aromatic fluorenyl system can participate in π-π stacking interactions that stabilize certain conformations while destabilizing others through steric hindrance [14].
X-ray crystallography provides atomic-resolution insights into the three-dimensional arrangement of molecules and the specific interactions that govern their packing and stability [17]. For amino acid derivatives and peptides, crystallographic analysis reveals detailed information about sidechain conformations, intermolecular contacts, and the role of protecting groups in modulating molecular recognition.
The crystal structures of fluorenylmethoxycarbonyl-protected amino acids demonstrate complex packing arrangements driven by multiple types of intermolecular interactions [18]. A comprehensive survey of fluorenylmethoxycarbonyl amino acid crystal structures has identified characteristic supramolecular synthon patterns and noncovalent interaction networks [18]. These studies represent the first systematic analysis of structural features across all reported fluorenylmethoxycarbonyl amino acid crystal structures [18].
The fluorenyl aromatic system plays a central role in crystal packing through π-π stacking interactions between parallel aromatic rings [19]. These interactions typically occur with interplanar distances of 3.3-3.8 Å and provide significant stabilization energies. Additionally, C-H···π interactions between aliphatic protons and aromatic π-systems contribute to the overall packing stability [17].
Hydrogen bonding represents one of the most important noncovalent interactions governing crystal packing in amino acid derivatives [20]. Fluorenylmethoxycarbonyl-protected amino acids form extensive hydrogen bonding networks involving carboxylic acid groups, carbamate functionalities, and amino acid-specific side chains [20].
Analysis of hydrogen bonding patterns in fluorenylmethoxycarbonyl amino acid crystals reveals several common motifs [20]. Carboxylic acid dimers formed through complementary O-H···O interactions represent the most frequent pattern, with O···O distances typically ranging from 2.6-2.8 Å. These dimeric units often serve as building blocks for more complex hydrogen-bonded architectures [20].
The presence of water molecules in crystal structures can dramatically alter hydrogen bonding patterns [21]. Hydrated fluorenylmethoxycarbonyl amino acid crystals exhibit different packing arrangements compared to their anhydrous counterparts, with water molecules serving as bridge molecules that connect multiple amino acid molecules through extended hydrogen bonding networks [21].
Aromatic sidechains participate in specific geometric arrangements that optimize π-π and C-H···π interactions [17]. Recent crystallographic studies of peptides containing homologated phenylalanine residues have demonstrated that intramolecular aromatic interactions become increasingly favorable as the length of the alkyl linker between the backbone and aromatic ring increases [17].
The geometry of aromatic interactions shows clear preferences for specific orientations. π-π stacking interactions typically occur with parallel or slightly offset parallel arrangements, while C-H···π interactions exhibit preferential angles between 150-180° for the C-H···centroid vector [24]. These geometric constraints influence both intramolecular folding and intermolecular packing in crystal structures [17].
The detailed structural information obtained from crystallographic studies provides fundamental insights into molecular recognition principles that govern peptide self-assembly and protein folding [25]. The arrangement of fluorenylmethoxycarbonyl groups in crystal structures demonstrates how bulky aromatic protecting groups can direct specific packing modes while simultaneously providing stabilizing interactions [19].
Comparison between crystal structures and fiber X-ray diffraction data from gel phases reveals important differences between crystalline packing and self-assembled fibrillar structures [19]. For fluorenylmethoxycarbonyl-protected phenylalanine, the crystal packing closely resembles the gel phase structure, suggesting that crystallization involves minimal reorganization [19]. In contrast, fluorenylmethoxycarbonyl-protected tyrosine shows significant differences between crystal and gel phases, indicating that different interaction patterns dominate in these two phases [19].